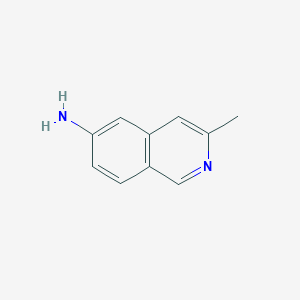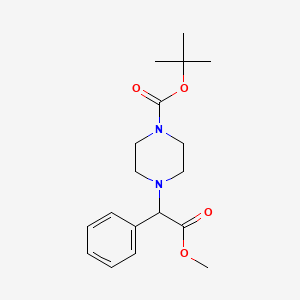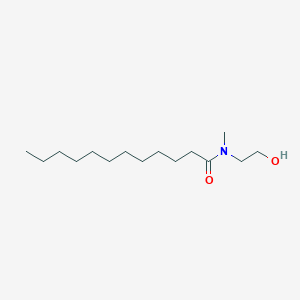
N-(2-Hydroxyethyl)-N-methyldodecanamide
概要
説明
N-(2-Hydroxyethyl)-N-methyldodecanamide is a compound that is not widely documented in the literature. It is likely to be a derivative of N-(2-Hydroxyethyl)ethylenediamine , which is a compound used in various applications including as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts .
作用機序
Target of Action
N-(2-Hydroxyethyl)-N-methyldodecanamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide . It has been studied for its interaction with several targets. A main target of PEA is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PEA also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 .
Mode of Action
PEA exerts a variety of biological effects, some related to chronic inflammation and pain . It binds to a nuclear receptor, through which it exerts these effects . It cannot strictly be considered a classic endocannabinoid because it lacks affinity for the cannabinoid receptors cb1 and cb2 . The presence of PEA enhances anandamide activity by an "entourage effect" .
Biochemical Pathways
The biochemical pathways affected by PEA are related to chronic inflammation and pain . It has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . The deregulation of cannabinoid receptors and their endogenous ligands accompanies the development and progression of β-amyloid-induced neuroinflammation .
Pharmacokinetics
A related compound, n-(2-hydroxyethyl)-pyrrolidine (hep, epolamine), has been studied . HEP was administered orally to volunteers to investigate its plasma profile and calculate the relevant pharmacokinetic parameters . The radioactivity was excreted preferentially by the faecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly .
Result of Action
The result of the action of this compound is primarily anti-inflammatory and analgesic . It has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . In a study, N-(2-Hydroxyethyl) cinnamamide showed a positive antidepressant activity at the dose of 40 mg/kg .
実験室実験の利点と制限
N-(2-Hydroxyethyl)-N-methyldodecanamideydroxyethyldodecanamide has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively non-toxic and has a low environmental impact. Additionally, it is relatively stable and can be stored for long periods of time without degrading. However, it is not very soluble in water and can be difficult to work with in some experiments.
将来の方向性
N-(2-Hydroxyethyl)-N-methyldodecanamideydroxyethyldodecanamide has a wide range of potential applications in the chemical and pharmaceutical industries. Future research could focus on developing new synthesis methods for the compound, as well as exploring its potential applications in the synthesis of drugs, pesticides, and other chemical products. Additionally, further research could be conducted to explore the biological effects of the compound, as well as its potential applications in the medical field. Finally, further research could be conducted to explore the potential of the compound as an antioxidant and anti-inflammatory agent.
科学的研究の応用
N-(2-Hydroxyethyl)-N-methyldodecanamideydroxyethyldodecanamide has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including drugs, pesticides, and other chemical products. It is also used in the synthesis of peptides, proteins, and other biological compounds. It is also used in the synthesis of polymers, such as polyvinyl chloride and polystyrene.
生化学分析
Biochemical Properties
N-(2-Hydroxyethyl)-N-methyldodecanamide, due to its structural features, could potentially interact with various enzymes and proteins. The hydroxyethyl group might form hydrogen bonds with polar amino acids in proteins, while the dodecanamide part could interact with hydrophobic pockets
Cellular Effects
The effects of this compound on cells could be diverse, depending on its interactions with cellular components. It might influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined as of 2021. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
特性
IUPAC Name |
N-(2-hydroxyethyl)-N-methyldodecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-3-4-5-6-7-8-9-10-11-12-15(18)16(2)13-14-17/h17H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDVSPCLJCWIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471426 | |
| Record name | Dodecanamide, N-(2-hydroxyethyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35179-80-7 | |
| Record name | N-Hydroxyethyl-N-methyllauramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035179807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanamide, N-(2-hydroxyethyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)-N-methyldodecanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HYDROXYETHYL-N-METHYLLAURAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OC73GI28R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




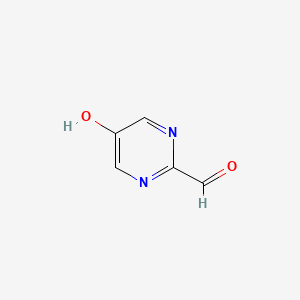
![Ethanol, 2,2'-[(4-amino-2-nitrophenyl)imino]bis-](/img/structure/B3051554.png)
![3-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3051559.png)

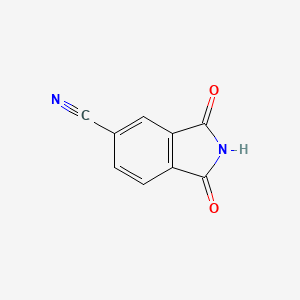
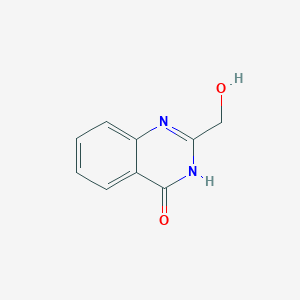
![3-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3051565.png)

![4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid](/img/structure/B3051569.png)
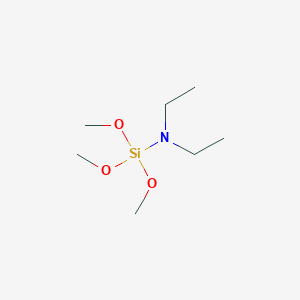
![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole, 1,4,7-trioxide](/img/structure/B3051571.png)
